5-((2,4-Dichlorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol
Description
The compound 5-((2,4-Dichlorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a structurally complex heterocyclic molecule featuring a thiazolo[3,2-b][1,2,4]triazole core. This core is substituted with a furan-2-yl group at position 2 and a hydroxymethyl group at position 4. The central carbon is functionalized with a 2,4-dichlorophenyl group and a 4-(2-fluorophenyl)piperazinyl moiety.
Properties
IUPAC Name |
5-[(2,4-dichlorophenyl)-[4-(2-fluorophenyl)piperazin-1-yl]methyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20Cl2FN5O2S/c26-15-7-8-16(17(27)14-15)21(32-11-9-31(10-12-32)19-5-2-1-4-18(19)28)22-24(34)33-25(36-22)29-23(30-33)20-6-3-13-35-20/h1-8,13-14,21,34H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTYUGOJYWQBLLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(C3=C(C=C(C=C3)Cl)Cl)C4=C(N5C(=NC(=N5)C6=CC=CO6)S4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20Cl2FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-((2,4-Dichlorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol represents a novel class of triazole derivatives with potential biological activity. This article reviews the biological properties of this compound, focusing on its antifungal, antibacterial, and anticancer activities, as well as its structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a complex structure that includes:
- Thiazole and Triazole Moieties : These heterocycles are known for their diverse biological activities.
- Piperazine Linkage : Often enhances pharmacological properties.
- Chlorinated Phenyl Groups : These substituents can influence lipophilicity and biological interactions.
Antifungal Activity
- Mechanism of Action : The triazole core is known to inhibit cytochrome P450-dependent enzymes involved in ergosterol biosynthesis in fungi. This inhibition disrupts membrane integrity and function.
- Efficacy : Studies indicate that derivatives with the triazole moiety exhibit significant antifungal activity against various strains of Candida species. For instance, some derivatives show minimum inhibitory concentrations (MIC) as low as against Candida albicans .
Antibacterial Activity
- Broad Spectrum : Triazoles have been reported to possess antibacterial properties against both Gram-positive and Gram-negative bacteria.
- Case Studies : In vitro evaluations have demonstrated that certain derivatives exhibit potent activity against Staphylococcus aureus and Escherichia coli, with MIC values comparable to standard antibiotics .
Anticancer Activity
- Cell Line Studies : The compound has shown promising results in inhibiting the proliferation of cancer cell lines such as A549 (lung adenocarcinoma) and NIH/3T3 (mouse embryoblast) with IC50 values indicating significant cytotoxicity .
- Mechanistic Insights : The anticancer effect is hypothesized to arise from the compound's ability to induce apoptosis through various pathways, including the modulation of Bcl-2 family proteins .
Structure-Activity Relationship (SAR)
The SAR studies highlight the following important findings:
- Substituent Effects : The presence of electron-withdrawing groups like chlorines on the phenyl ring enhances antifungal activity due to increased lipophilicity.
- Piperazine Influence : Variations in the piperazine moiety can significantly affect the biological activity; for example, substituents at different positions on the piperazine ring can lead to different potency levels .
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural complexity of this compound necessitates comparisons with analogs differing in substituents, core scaffolds, and pharmacological profiles. Below is a detailed analysis:
Structural Analogues with Modified Aryl/Piperazinyl Groups
5-((3-Fluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol (CAS 898453-08-2) Key Differences: Replaces the 2,4-dichlorophenyl group with a 3-fluorophenyl and substitutes the 2-fluorophenylpiperazine with a 4-methoxyphenylpiperazine. The 3-fluorophenyl group may alter steric interactions in receptor binding .
5-((4-Fluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol (CAS 887222-22-2)
- Key Differences : Retains the 2-fluorophenylpiperazine but substitutes the 2,4-dichlorophenyl with a 4-fluorophenyl group.
- Impact : The reduced halogenation (single F vs. two Cl atoms) decreases molecular weight (493.5 vs. ~520–530 g/mol estimated for the target compound) and may lower receptor affinity due to diminished hydrophobic interactions .
Compound from (CAS 869344-07-0)
- Structure : Contains a 3-chlorophenyl and 4-ethoxy-3-methoxyphenyl group.
- Impact : The ethoxy and methoxy groups introduce bulkier substituents, likely reducing blood-brain barrier permeability compared to the target compound’s dichlorophenyl group .
Analogues with Varied Core Scaffolds
4-(4-Chlorophenyl)-5-(pyrrole-2-yl)-1,2,4-triazole-3-thiol derivatives () Key Differences: Replaces the thiazolo-triazole core with a simpler triazole-thiol scaffold.
Pyrazoline-Benzothiazole Hybrids ()
- Key Differences : Features a pyrazoline ring fused to a benzothiazole instead of a thiazolo-triazole.
- Impact : The pyrazoline moiety introduces conformational flexibility, which could enhance binding to allosteric sites but reduce metabolic stability .
Physicochemical and Pharmacokinetic Comparisons
*Estimated based on structural analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
